molecular formula C24H27N3O5 B10995573 2-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10995573
M. Wt: 437.5 g/mol
InChI Key: PVXRWGURIMZFEJ-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. It’s a derivative of isoquinoline, a bicyclic aromatic compound.
  • The structure consists of:
    • A 2,5-dimethoxyphenyl group (two methoxy groups attached to a phenyl ring).
    • An ethylmorpholine moiety (a morpholine ring with an ethyl group attached).
    • A carboxamide functional group.
  • The compound’s systematic name is quite a tongue-twister, but it’s also known by its common name: Pinaverium bromide .
  • Pinaverium is used as a spasmolytic agent for functional gastrointestinal disorders. It acts as an atypical calcium antagonist , restoring normal bowel function. It effectively relieves GI spasm, pain, and transit disturbances, making it a potential therapy for irritable bowel syndrome (IBS) .
  • Preparation Methods

    • The synthetic route for pinaverium bromide involves several steps, including:

        Alkylation: The 2,5-dimethoxyphenyl group is alkylated with the ethylmorpholine moiety.

        Carboxamide Formation: The carboxamide group is introduced.

    • Industrial production methods typically involve efficient and scalable processes to yield pinaverium bromide in high purity.
  • Chemical Reactions Analysis

    • Pinaverium may undergo various reactions:

        Oxidation: Oxidative transformations of the phenyl or morpholine groups.

        Reduction: Reduction of the carbonyl group in the carboxamide.

        Substitution: Substitution reactions at various positions.

    • Common reagents include alkyl halides , amines , and oxidizing agents .
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Chemistry: Pinaverium’s synthesis and reactivity are studied.

      Biology: Investigating its effects on ion channels and cellular processes.

      Medicine: Clinical trials explore its efficacy in treating IBS and other GI disorders.

  • Mechanism of Action

    • Pinaverium acts as a calcium antagonist, inhibiting calcium influx into smooth muscle cells.
    • It targets voltage-gated calcium channels, reducing muscle contraction and spasm.
    • The exact pathways involved are still under investigation.
  • Comparison with Similar Compounds

    • Pinaverium’s uniqueness lies in its combination of the phenyl, morpholine, and carboxamide moieties.
    • Similar compounds include other spasmolytics and calcium channel blockers.

    Properties

    Molecular Formula

    C24H27N3O5

    Molecular Weight

    437.5 g/mol

    IUPAC Name

    2-(2,5-dimethoxyphenyl)-N-(2-morpholin-4-ylethyl)-1-oxoisoquinoline-4-carboxamide

    InChI

    InChI=1S/C24H27N3O5/c1-30-17-7-8-22(31-2)21(15-17)27-16-20(18-5-3-4-6-19(18)24(27)29)23(28)25-9-10-26-11-13-32-14-12-26/h3-8,15-16H,9-14H2,1-2H3,(H,25,28)

    InChI Key

    PVXRWGURIMZFEJ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=C(C=C1)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCN4CCOCC4

    Origin of Product

    United States

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